molecular formula C4H12ClN5 B000491 Metformin hydrochloride CAS No. 1115-70-4

Metformin hydrochloride

Cat. No. B000491
CAS RN: 1115-70-4
M. Wt: 165.62 g/mol
InChI Key: OETHQSJEHLVLGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific details on the synthesis of metformin hydrochloride are not provided in the reviewed literature, it is known that metformin belongs to the biguanide class of drugs. The synthesis process generally involves the coupling of guanidine derivatives, which are chemically modified to produce the metformin hydrochloride compound.

Molecular Structure Analysis

Metformin hydrochloride is a biguanide derivative, characterized by its molecular structure which includes a biguanide moiety. This structural feature is crucial for its mechanism of action, primarily involving the inhibition of hepatic gluconeogenesis and the improvement of insulin sensitivity in peripheral tissues.

Chemical Reactions and Properties

Metformin hydrochloride can form complexes with metal ions, indicating its ability to participate in various chemical reactions. It has been shown to coordinate with metals such as Ni, Co, Nd, Cr, and Cu, forming complexes that exhibit unique properties and high stability, which could be leveraged for a wide range of applications beyond its antidiabetic use (Ismail et al., 2021).

Physical Properties Analysis

The physical properties of metformin hydrochloride, such as its solubility in water and its relatively low oral bioavailability (50-60%), are significant in understanding its pharmacokinetic profile and formulation strategies. These properties influence its absorption, distribution, and excretion processes, impacting its clinical efficacy and safety profile.

Chemical Properties Analysis

The chemical behavior of metformin hydrochloride, particularly its interaction with other substances, plays a critical role in its pharmacological effects and potential drug-drug interactions. As a base, it can form salts with acids, and its hydrochloride salt form enhances its stability and solubility, facilitating oral administration. The drug's ability to inhibit complex I of the mitochondrial respiratory chain is a key aspect of its mechanism, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent therapeutic effects in diabetes management.

For more comprehensive insights and data on metformin hydrochloride, including its synthesis, molecular and chemical properties, the following references are recommended:

  • Ismail et al. (2021) explored the synthesis of metformin complexes for potential applications beyond diabetes treatment, highlighting the chemical versatility of metformin (Ismail et al., 2021).

Scientific Research Applications

1. Cancer Therapy

Metformin hydrochloride has shown potential in cancer therapy, particularly for high-grade gliomas including glioblastoma. It has demonstrated effectiveness in treating various types of tumors, including colon, breast, prostate, and pancreatic cancers, leukemia, melanoma, lung and endometrial carcinoma, as well as gliomas (Mazurek et al., 2020).

2. Transdermal Delivery for Various Conditions

Research indicates that metformin hydrochloride can be effectively delivered through the skin using a transdermal vehicle. This method has been explored for treating age-related maladies and injuries, offering an alternative to oral administration (Polonini et al., 2019). Another study developed a transdermal metformin-loaded cubic phase for the local treatment of melanoma, showing high efficiency in permeability and significant antimelanoma effect (Yu et al., 2019).

3. Environmental Impact Studies

Metformin hydrochloride's effects on non-target aquatic populations have been investigated, revealing oxidative stress, mutagenicity, and tissue damages in bioindicators like Danio rerio after chronic exposure (Demarco et al., 2022).

4. Solubility and Stability Studies

Studies have been conducted to understand the solubility behavior of metformin hydrochloride in various solvents, contributing to the development of more effective and stable pharmaceutical formulations (Yu et al., 2022).

5. Nanoparticle Development for Diabetes Treatment

Research into the development of metformin nanoparticles aims to reduce dose-related side effects and prolong the drug's release for diabetes treatment. Such nanoparticles have been shown to have high encapsulation efficiency and controlled drug release profiles (Gupta & Odayakumar, 2021).

6. Sustained Release Formulations

Efforts to develop sustained release formulations of metformin hydrochloride, such as matrix tablets, aim to prolong its duration of action and improve patient compliance (Suhel et al., 2022).

7. Anti-Inflammatory and Antioxidant Effects

Metformin has been found to inhibit reactive oxygen species production by human macrophages and exhibits anti-inflammatory effects. This could have implications for conditions where inflammation and oxidative stress are factors (Nassif et al., 2022).

8. Mitigating Radiation Exposure Effects

Metformin has been investigated for its potential to counteract oxidative stress and mitigate the adverse effects of radiation exposure, which could be significant in medical patients after radiotherapy or in nuclear accident victims (Karmanova et al., 2023).

9. Pharmaceutical Analysis and Method Development

Advancements in analytical methods for quantifying metformin hydrochloride in various mediums have been developed. These methods are crucial for quality control in pharmaceutical manufacturing and environmental monitoring (Bogantes-Molina et al., 2019).

10. Combination Therapy in Cancer Treatment

Metformin has been studied in combination with tyrosine kinase inhibitors for treating lung adenocarcinoma, showing improved progression-free survival and overall survival in patients (Arrieta et al., 2019).

Safety And Hazards

The safety profile for metformin is quite good. Side effects include nausea, stomach upset, or diarrhea; these tend to be mild . More serious side effects are rare. They include severe allergic reactions and a condition called lactic acidosis, a buildup of lactic acid in the bloodstream .

Future Directions

Metformin has been used clinically for more than 60 years and its miraculous effects beyond the clinic have been discovered and discussed . In addition to the clinically approved hypoglycemic effect, it also has a positive metabolic regulation effect on the human body that cannot be ignored . The preventive effects of metformin in addition to treating diabetes are also beginning to be recommended in some guidelines .

properties

IUPAC Name

3-(diaminomethylidene)-1,1-dimethylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETHQSJEHLVLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1674364-49-8
Record name Imidodicarbonimidic diamide, N,N-dimethyl-, hydrochloride (1:2)
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DSSTOX Substance ID

DTXSID9037246
Record name Metformin hydrochloride
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Molecular Weight

165.62 g/mol
Source PubChem
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Mechanism of Action

Metformin is widely used to treat hyperglycemia. However, metformin treatment may induce intrahepatic cholestasis and liver injury in a few patients with type II diabetes through an unknown mechanism. Here we show that metformin decreases SIRT1 protein levels in primary hepatocytes and liver. Both metformin-treated wild-type C57 mice and hepatic SIRT1-mutant mice had increased hepatic and serum bile acid levels. However, metformin failed to change systemic bile acid levels in hepatic SIRT1-mutant mice. Molecular mechanism study indicates that SIRT1 directly interacts with and deacetylates Foxa2 to inhibit its transcriptional activity on expression of genes involved in bile acids synthesis and transport. Hepatic SIRT1 mutation elevates Foxa2 acetylation levels, which promotes Foxa2 binding to and activating genes involved in bile acids metabolism, impairing hepatic and systemic bile acid homeostasis. Our data clearly suggest that hepatic SIRT1 mediates metformin effects on systemic bile acid metabolism and modulation of SIRT1 activity in liver may be an attractive approach for treatment of bile acid-related diseases such as cholestasis., Metformin is antihyperglycemic, not hypoglycemic. It does not cause insulin release from the pancreas and does not cause hypoglycemia, even in large doses. Metformin has no significant effects on the secretion of glucagon, cortisol, growth hormone or somatostatin. Metformin reduces glucose levels primarily by decreasing hepatic glucose production and by increasing insulin action in muscle and fat. ... May decrease plasma glucose by reducing the absorption of glucose from the intestine. /Salt not specified/, Metformin potentiates the effect of insulin by mechanisms not fully understood. Metformin does not stimulate pancreatic beta cells to increase secretion of insulin; insulin secretion must be present for metformin to work properly. It is postulated that metformin decreases hepatic glucose production and improves insulin sensitivity by increasing peripheral glucose uptake and utilization. /Salt not specified/, People with Type 2 diabetes mellitus (T2DM) have reduced bone mineral density and an increased risk of fractures due to altered mesenchymal stem cell (MSC) differentiation in the bone marrow. This leads to a shift in the balance of differentiation away from bone formation (osteogenesis) in favour of fat cell development (adipogenesis). The commonly used anti-diabetic drug, metformin, activates the osteogenic transcription factor Runt-related transcription factor 2 (Runx2), which may suppress adipogenesis, leading to improved bone health. Here we investigate the involvement of the metabolic enzyme, AMP-activated protein kinase (AMPK), in these protective actions of metformin. The anti-adipogenic actions of metformin were observed in multipotent C3H10T1/2 MSCs, in which metformin exerted reciprocal control over the activities of Runx2 and the adipogenic transcription factor, PPARgamma, leading to suppression of adipogenesis. These effects appeared to be independent of AMPK activation but rather through the suppression of the mTOR/p70S6K signalling pathway. Basal AMPK and mTOR/p70S6K activity did appear to be required for adipogenesis, as demonstrated by the use of the AMPK inhibitor, compound C. This observation was further supported by using AMPK knockout mouse embryo fibroblasts (MEFs) where adipogenesis, as assessed by reduced lipid accumulation and expression of the adipogeneic transcription factor, C/EBPbeta, was found to display an absolute requirement for AMPK. Further activation of AMPK in wild type MEFS, with either metformin or the AMPK-specific activator, A769662, was also associated with suppression of adipogenesis. It appears, therefore, that basal AMPK activity is required for adipogenesis and that metformin can inhibit adipogenesis through AMPK-dependent or -independent mechanisms, depending on the cellular context.
Record name METFORMIN
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Product Name

Metformin Hydrochloride

CAS RN

1115-70-4
Record name Metformin hydrochloride
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Record name Metformin hydrochloride [USAN:USP:JAN]
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Record name Metformin hydrochloride
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Record name Metformin hydrochloride
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Record name Metformin hydrochloride
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Record name METFORMIN HYDROCHLORIDE
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Record name METFORMIN
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Synthesis routes and methods

Procedure details

500 mg of metformin free base was dissolved in 30 Ml of acetone, and then 280 Ml of concentrated hydrochloric acid was added, and stirred for 2 hours at room temperature. The resulting crystal was filtered and washed with acetone, and then dried with heated air at 70° C. to obtain 490 mg of metformin hydrochloride (yield: 76.4%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Metformin hydrochloride
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Metformin hydrochloride
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Metformin hydrochloride
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Metformin hydrochloride
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Metformin hydrochloride
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Metformin hydrochloride

Citations

For This Compound
16,500
Citations
TB Klepser, MW Kelly - American journal of health-system …, 1997 - academic.oup.com
… Abstract: The pharmacology, pharmacokinetics, clinical efficacy, adverse effects, drug interactions, and dosage and administration of metformin hydrochloride are reviewed. Metformin is …
Number of citations: 132 academic.oup.com
SM Setter, JL Iltz, J Thams, RK Campbell - Clinical therapeutics, 2003 - Elsevier
… Objective: This review examines the pharmacology, pharmacokinetics, drug-interaction potential, adverse effects, and dosing guidelines for metformin hydrochloride, a biguanide agent …
Number of citations: 269 www.sciencedirect.com
M Hariharan, SS Rajan, R Srinivasan - … Crystallographica Section C …, 1989 - scripts.iucr.org
(IUCr) Structure of metformin hydrochloride … Structure of metformin hydrochloride … 912 METFORMIN HYDROCHLORIDE …
Number of citations: 75 scripts.iucr.org
A Patel, S Ray, R Thakur - 2006 - sid.ir
… metformin hydrochloride is a very widely accepted drug. Unlike other antidiabetics, metformin hydrochloride … , chronic therapy with metformin hydrochloride suffers from certain specific …
Number of citations: 194 www.sid.ir
M Cetin, S Sahin - Drug delivery, 2016 - Taylor & Francis
Context: Metformin hydrochloride is a biguanide derivative widely used for the treatment of type 2 diabetes, prescribed nearly to 120 million people worldwide. Metformin has a relatively …
Number of citations: 83 www.tandfonline.com
G Mubeen, K Noor - Indian journal of pharmaceutical sciences, 2009 - ncbi.nlm.nih.gov
… of metformin hydrochloride in bulk and in tablet formulation. The primary amino group of metformin hydrochloride reacts … of metformin hydrochloride in bulk and from tablet dosage forms. …
Number of citations: 73 www.ncbi.nlm.nih.gov
M Kar, PK Choudhury - Indian Journal of pharmaceutical sciences, 2009 - ncbi.nlm.nih.gov
… of metformin hydrochloride 0.25, … metformin hydrochloride and glipizide (internal standard). Linearity was found to be in concentration range of 0 to 25 μg/ml of metformin hydrochloride …
Number of citations: 114 www.ncbi.nlm.nih.gov
MS El-Ridy, SA Yehia, I Elsayed… - Journal of liposome …, 2019 - Taylor & Francis
Niosomes as drug delivery systems have the ability to decrease drugs' side effects and increase their therapeutic effectiveness. Metformin HCl is an oral antihyperglycemic agent …
Number of citations: 26 www.tandfonline.com
LD Hu, Y Liu, X Tang, Q Zhang - European journal of pharmaceutics and …, 2006 - Elsevier
… In this study, metformin hydrochloride pellets were prepared by centrifugal granulation in a … The hypothesis was that restricted delivery of metformin hydrochloride to the small intestine …
Number of citations: 160 www.sciencedirect.com
A Paul, VN Dhamu, S Muthukumar… - Analytical …, 2022 - ACS Publications
… A linear calibrated dose response has been obtained with n = 3 repetitions with a low limit of detection (LOD) of 10 ppm for metformin hydrochloride dissolved in PBS pH 7.4 buffer. The …
Number of citations: 3 pubs.acs.org

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